tert-Butyl cyclobutylidenecarbazate
Overview
Description
tert-Butyl cyclobutylidenecarbazate: is an organic compound with the molecular formula C9H16N2O2. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl cyclobutylidenecarbazate typically involves the reaction of hydrazine hydrate with tert-butyl carbazate in the presence of a suitable solvent such as isopropyl alcohol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves the following steps:
- Hydrazine hydrate and isopropyl alcohol are added to a reactor.
- The mixture is agitated and cooled.
- tert-Butyl carbazate is added slowly to the reactor.
- The reaction mixture is stirred at room temperature.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cyclobutylidenecarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted carbazates and hydrazides.
Scientific Research Applications
tert-Butyl cyclobutylidenecarbazate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutylidenecarbazate involves its reactivity as a carbazate. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming stable complexes with their active sites.
Substrate Activation: It can activate substrates for subsequent chemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
tert-Butyl carbazate: A similar compound with a different substituent group.
Cyclobutylidenecarbazate: A compound with a similar core structure but different functional groups.
tert-Butyl hydrazinecarboxylate: Another related compound with similar reactivity.
Uniqueness: tert-Butyl cyclobutylidenecarbazate is unique due to its combination of the tert-butyl and cyclobutylidene groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(cyclobutylideneamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZQJAVXBBTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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